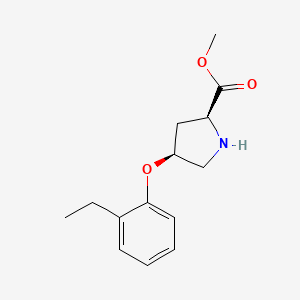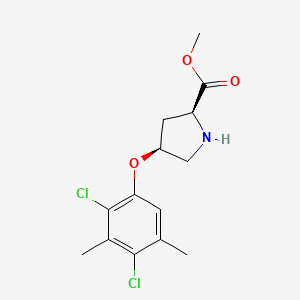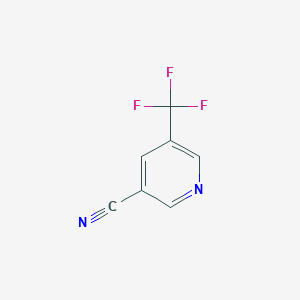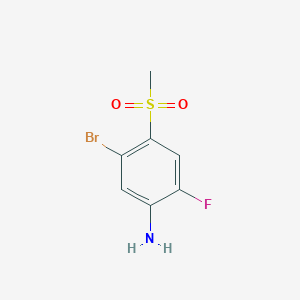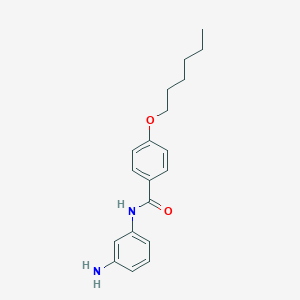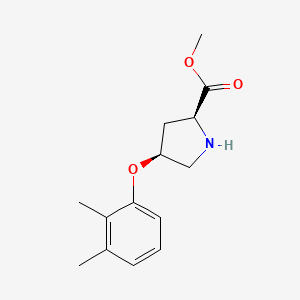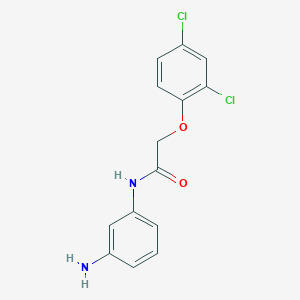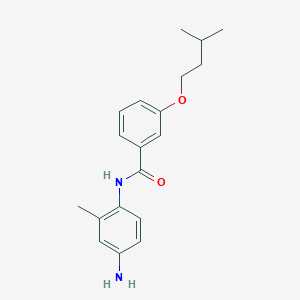
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide, also known as 4-Amino-2,4-dichlorophenoxyacetic acid (4-ADPA), is an organic compound commonly used as a herbicide and insecticide. It is a colorless, water-soluble solid that is highly toxic to mammals and insects. It is a derivative of phenoxyacetic acid and is used in a variety of agricultural applications, including weed and pest control. 4-ADPA is also used in scientific research, as it has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Potential as Pesticides
- Powder Diffraction Studies of Derivatives: Several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide, have been characterized by X-ray powder diffraction. These compounds are proposed as potential pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Anticancer Properties
- Molecular Docking Analysis for Anticancer Drugs: A study synthesized a compound similar to this compound and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. This highlights the potential of such compounds in cancer treatment (Sharma et al., 2018).
Pharmaceutical Applications
Synthesis and Anticonvulsant Activity
A derivative of this compound was synthesized and evaluated for anticonvulsant activity using a PTZ-induced seizures model in mice. This indicates its potential application in neuropharmacology (El Kayal et al., 2022).
Design and Synthesis for Anti-Inflammatory Drugs
The design-based synthesis and molecular docking analysis of an indole acetamide derivative, similar to this compound, were conducted. This compound showed anti-inflammatory activity through in silico modeling, targeting cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
properties
IUPAC Name |
N-(4-aminophenyl)-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-9-1-6-13(12(16)7-9)20-8-14(19)18-11-4-2-10(17)3-5-11/h1-7H,8,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRTLLWGAGWBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



